molecular formula C7H6N2O2S2 B8677166 2-(Methylsulfonyl)thiazolo[5,4-b]pyridine

2-(Methylsulfonyl)thiazolo[5,4-b]pyridine

Cat. No.: B8677166
M. Wt: 214.3 g/mol
InChI Key: ZUSIIAIBKMYAOF-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)thiazolo[5,4-b]pyridine is a useful research compound. Its molecular formula is C7H6N2O2S2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

2-methylsulfonyl-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H6N2O2S2/c1-13(10,11)7-9-5-3-2-4-8-6(5)12-7/h2-4H,1H3

InChI Key

ZUSIIAIBKMYAOF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC2=C(S1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred, room temperature solution of 2-(methylthio)thiazolo[5,4-b]pyridine (182 mg, 1.0 mmol) in acetic acid (10 mL) was added a solution of potassium permanganate (47.3 mg, 0.3 mmol) in water (6 mL) dropwise. The reaction mixture was stirred at room temperature for 16 h. LCMS showed incomplete conversion. Additional KMnO4 (158 mg) was mixed in and stirred for another 5 h. LCMS showed complete conversion. The reaction mixture was quenched with aqueous sodium sulfite. The resulting mixture was vigorously stirred at room temperature overnight. The resulting solution was partitioned between EtOAc and saturated Na2CO3. The aqueous layer was extracted with ethyl acetate, dried (Na2SO4), and concentrated. To the residue was added aq. Na2CO3 until the pH reaches 7. The precipitate formed was collected by filtration, dried to give 2-(methylsulfonyl)thiazolo[5,4-b]pyridine (43 mg, 0.201 mmol, 20.10% yield) as a tan solid. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 3.42 (s, 3 H) 7.62 (dd, J=8.40, 4.60 Hz, 1 H) 8.47 (dd, J=8.33, 1.46 Hz, 1 H) 8.75-8.84 (m, 1H). EST (M+1) 214.9.
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
47.3 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
158 mg
Type
reactant
Reaction Step Two

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